molecular formula C17H16F2N2O3 B4882015 ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate

Cat. No.: B4882015
M. Wt: 334.32 g/mol
InChI Key: ZSSDFHYWYJZLIB-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes an amino group, a cyano group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2,4-difluorobenzaldehyde in the presence of a base to form an intermediate, which is then reacted with malononitrile and ammonium acetate to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and its structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-3-13-15(17(22)23-4-2)14(11(8-20)16(21)24-13)10-6-5-9(18)7-12(10)19/h5-7,14H,3-4,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSDFHYWYJZLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=C(C=C(C=C2)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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